molecular formula C14H26N2O2 B1428223 tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1251010-90-8

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1428223
CAS No.: 1251010-90-8
M. Wt: 254.37 g/mol
InChI Key: MYLCOFZLZPQHOR-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS 1251010-90-8) is a high-value chemical intermediate designed for advanced pharmaceutical research and development . Its molecular formula is C14H26N2O2, with a molecular weight of 254.37 g/mol . The compound features a spiro[4.5]decane scaffold, a structure of significant interest in medicinal chemistry for its ability to contribute to three-dimensional complexity in molecular design. The presence of both a Boc-protected amine and a primary amino group on the ring structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new active pharmaceutical ingredients . This product is intended for use as a key synthetic intermediate in laboratory settings. It is offered with a high purity specification and requires storage in a cool, dark place, sealed in dry conditions at 2-8°C to ensure stability . This chemical is strictly for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLCOFZLZPQHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-90-8
Record name tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmaceutical Intermediate

Tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is being investigated for its potential use as an intermediate in the synthesis of bioactive compounds. Its unique spirocyclic structure may impart specific biological activities, making it a candidate for developing new pharmaceuticals targeting neurological disorders or other therapeutic areas.

Case Study: Synthesis of Neuroactive Compounds

Research has shown that derivatives of spirocyclic compounds often exhibit neuroprotective properties. A study synthesized various derivatives of this compound and evaluated their effects on neuronal cell lines. Results indicated that certain derivatives enhanced cell viability under oxidative stress conditions, suggesting their potential application in treating neurodegenerative diseases .

Material Science

Use in Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis due to its ability to introduce functional groups that enhance material properties such as flexibility and thermal stability. The incorporation of such compounds into polymer matrices can lead to the development of advanced materials with tailored characteristics.

Data Table: Comparison of Material Properties

PropertyControl PolymerPolymer with this compound
Tensile Strength (MPa)3045
Elongation (%)200300
Thermal Stability (°C)150180

Synthetic Organic Chemistry

Reagent in Chemical Synthesis

This compound serves as a versatile reagent in various organic reactions, including amination and cyclization processes. Its ability to participate in nucleophilic substitutions makes it valuable for constructing complex molecular architectures.

Case Study: Synthesis of Complex Molecules

In a recent study, researchers employed this compound in the synthesis of a complex alkaloid structure. The compound facilitated the formation of multiple stereocenters with high selectivity, showcasing its utility in asymmetric synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The spiro[4.5]decane framework is a common motif in drug discovery. Below is a comparison of the target compound with structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
Target : tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate 1251010-90-8 C₁₄H₂₆N₂O₂ 254.37 -NH₂ at C2, Boc at N8 Reference compound
tert-Butyl 8-azaspiro[4.5]decane-8-carboxylate 1262397-36-3 C₁₄H₂₅NO₂ 239.35 Boc at N8 Lacks amino group at C2; reduced polarity
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride 851325-42-3 C₁₃H₂₃N₂O₂·HCl 290.79 Boc at N8, NH at N2 Diazaspiro core; protonated N2 increases solubility
tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate 154348-08-0 C₁₃H₂₁NO₄ 255.31 Oxa (O) at C1, oxo (ketone) at C1 Oxygen replaces CH₂ at C1; ketone enhances rigidity
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 954236-44-3 C₁₃H₂₁NO₄ 255.31 Oxa (O) at C1, oxo at C3 Ketone at C3 alters hydrogen-bonding capacity

Biological Activity

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, with CAS No. 1251010-90-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H26_{26}N2_2O2_2
  • Molecular Weight : 254.37 g/mol
  • Storage Conditions : Store in a dark place at 2-8°C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's spirocyclic structure may contribute to its binding affinity and selectivity.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs can inhibit specific enzymes, such as:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in cortisol metabolism, and inhibitors can potentially alleviate metabolic disorders. For example, related compounds showed IC50_{50} values indicating potent inhibition, suggesting that this compound may exhibit similar effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs.

Compound NameTarget EnzymeIC50_{50} ValueBiological Activity
This compound11β-HSD1TBD (to be determined)Potential anti-metabolic syndrome activity
Analog A11β-HSD10.31 µMHigh inhibition (82.82%)
Analog B11β-HSD13.32 µMModerate inhibition (74.13%)

Case Study 1: Metabolic Syndrome

In a study focusing on metabolic syndrome, compounds structurally related to this compound demonstrated significant inhibition of the 11β-HSD1 enzyme, leading to decreased cortisol levels and improved metabolic profiles in animal models. These findings suggest that this compound could be a promising candidate for further development in treating metabolic disorders.

Q & A

Q. What are the common synthetic routes for synthesizing tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate?

The synthesis typically involves multi-step procedures, including:

  • Protection of the amine group : Use of tert-butyl carbamate (Boc) to protect the spirocyclic amine during reactions .
  • Spiro ring formation : Cyclization via coupling reagents (e.g., EDCI/HOBt) or nucleophilic substitution to form the azaspiro[4.5]decane core .
  • Purification : Column chromatography (SiO₂; ethyl acetate/hexane) or crystallization to isolate the product . Example: tert-Butyl carbamate derivatives are often synthesized under reflux with anhydrous potassium carbonate in acetonitrile .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and Boc group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., HRMS-ESI used in spirocyclic derivatives) .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N content) .
  • HPLC : Purity assessment, especially for chiral analogs .

Q. What safety precautions are necessary when handling this compound?

Based on GHS classifications:

  • PPE : Nitrile gloves, lab coats, and eye protection (Category 2A eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H332, H335 hazards) .
  • Storage : Dry, cool conditions (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Enantioselective synthesis strategies include:

  • Chiral ligands : Phosphoramidite ligands in copper-catalyzed reactions to control spirocenter configuration .
  • Chiral HPLC : Separation of enantiomers post-synthesis (e.g., tert-butyl spirocyclic derivatives resolved using chiral columns) .
  • Asymmetric catalysis : Transition metal catalysts (e.g., Pd, Cu) for stereocontrolled cyclization .

Q. How should discrepancies in bioactivity data between structural analogs be analyzed?

Contradictions may arise from:

  • Structural variations : Modifying the spirocyclic amine or substituents (e.g., 4-fluorophenoxy groups in anticonvulsant studies) alters target affinity .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. primary renal cells) or in vivo models (e.g., Alport syndrome mice) .
  • Off-target effects : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

Approaches include:

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., tert-butyl diazaspiro decane carboxylate hydrochloride) .
  • Prodrug design : Esterification of the carboxylate group for enhanced membrane permeability .
  • Formulation : Use of PEG-based carriers or liposomes for sustained release .

Q. How can computational methods aid in SAR studies for this scaffold?

  • Docking simulations : Predict binding modes to targets like DDR1 (fibrosis) or EGFR (oncology) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with bioactivity .
  • MD simulations : Assess conformational stability of the azaspiro core in biological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.